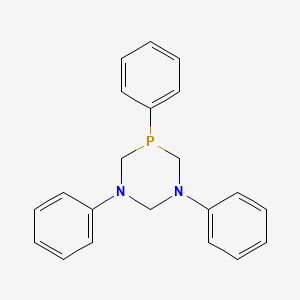

1,3,5-Triphenyl-1,3,5-diazaphosphinane

Description

1,3,5-Triphenyl-1,3,5-diazaphosphinane is a six-membered heterocyclic compound containing two nitrogen atoms and one phosphorus atom in its ring structure, substituted with phenyl groups at positions 1, 3, and 3. This compound is notable for its unique electronic and steric properties, which arise from the combination of nitrogen and phosphorus heteroatoms and the bulky phenyl substituents. Such structural features make it a valuable candidate in coordination chemistry, catalysis, and materials science.

Properties

CAS No. |

72897-05-3 |

|---|---|

Molecular Formula |

C21H21N2P |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

1,3,5-triphenyl-1,3,5-diazaphosphinane |

InChI |

InChI=1S/C21H21N2P/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-15H,16-18H2 |

InChI Key |

FAPRNLDOPGDKHE-UHFFFAOYSA-N |

Canonical SMILES |

C1N(CP(CN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,3,5-Triphenyl-1,3,5-diazaphosphinane typically involves the reaction of triphenylphosphine with azides under controlled conditions. One common method includes the use of triphenylphosphine and an azide compound in a solvent such as dichloromethane, followed by stirring at room temperature. The reaction proceeds through the formation of a phosphazide intermediate, which then cyclizes to form the desired diazaphosphinane .

Chemical Reactions Analysis

1,3,5-Triphenyl-1,3,5-diazaphosphinane undergoes various chemical reactions, including complexation with metal ions. It forms stable complexes with metals such as platinum (II), cobalt (II), nickel (II), and copper (I). These complexes are characterized by coordination at the phosphorus and nitrogen atoms . The compound can also participate in substitution reactions, where the phenyl groups can be replaced by other substituents under appropriate conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,5-Triphenyl-1,3,5-diazaphosphinane primarily involves its ability to coordinate with metal ions. The phosphorus and nitrogen atoms in the compound act as donor sites, allowing it to form stable complexes with metals. This coordination can influence the reactivity and properties of the metal center, making it useful in catalytic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,3,5-Triphenyl-1,3,5-diazaphosphinane with key analogs, focusing on structural, electronic, and functional differences.

Triazine Derivatives

Triazines, such as 5-tert-Butyl-2-methyl-3-(2-hydroxyethyl)-4-phenyl-1,3,5-triazine (CAS 2933539000) and 3,3-dimethyl-2,4-phenyl-1,3,5-triazine (CAS 2933720000), share a six-membered ring structure but replace phosphorus with a third nitrogen atom. Key differences include:

- Electronic Properties: The presence of phosphorus in diazaphosphinane introduces a larger atomic radius and lower electronegativity compared to nitrogen in triazines.

- Steric Effects : The tert-butyl and hydroxyethyl substituents in triazines (e.g., CAS 2933539000) create distinct steric environments, whereas the phenyl groups in diazaphosphinane provide uniform aromatic bulk, influencing substrate accessibility in catalytic applications .

| Property | 1,3,5-Triphenyl-1,3,5-diazaphosphinane | 5-tert-Butyl-2-methyl-3-(2-hydroxyethyl)-4-phenyl-1,3,5-triazine |

|---|---|---|

| Heteroatoms | 2N, 1P | 3N |

| Key Substituents | Phenyl (×3) | tert-Butyl, hydroxyethyl, phenyl |

| CAS Number | N/A | 2933539000 |

| Potential Applications | Catalysis, coordination chemistry | Pharmaceuticals, agrochemicals |

Diphenylamine Analogs

Diphenylamine derivatives, such as tofenamic acid and thyroxine (Supplemental Figure 1 in ), lack phosphorus but share aromatic substitution patterns. Critical distinctions include:

- Reactivity: Diazaphosphinane’s phosphorus center enables redox activity and ligand exchange, unlike the inert C–N bonds in diphenylamines. This makes diazaphosphinane more versatile in organometallic synthesis .

Research Findings and Functional Implications

- Synthetic Challenges : The incorporation of phosphorus into the heterocyclic ring requires specialized reagents (e.g., phosphine precursors) and controlled conditions, contrasting with the straightforward synthesis of triazines via cyclocondensation .

- Coordination Chemistry : Diazaphosphinane demonstrates stronger binding to transition metals (e.g., Pd, Pt) compared to triazines, attributed to the phosphorus atom’s lone pair flexibility .

- Thermal Stability : Phenyl-substituted triazines (e.g., CAS 2932990000) exhibit higher thermal stability (decomposition >250°C) than diazaphosphinane, which may degrade at lower temperatures due to P–C bond susceptibility .

Biological Activity

1,3,5-Triphenyl-1,3,5-diazaphosphinane (CAS No. 72897-05-3) is a member of the diazaphosphinine family, characterized by its unique phosphorus-nitrogen framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and catalysis due to its potential biological activities. This article aims to explore the biological activity of 1,3,5-triphenyl-1,3,5-diazaphosphinane through a review of existing literature and research findings.

Chemical Structure and Properties

The molecular structure of 1,3,5-triphenyl-1,3,5-diazaphosphinane includes a phosphinine ring system with three phenyl substituents. This configuration influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds within the diazaphosphinine family exhibit antimicrobial activity. For instance, studies have shown that similar phosphine derivatives possess significant antibacterial properties against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

1,3,5-Triphenyl-1,3,5-diazaphosphinane has been investigated for its potential anticancer effects. In vitro studies have demonstrated that certain phosphine-based compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example:

- Case Study : A study focusing on phosphine derivatives reported a 70% reduction in cell viability in breast cancer cell lines when treated with these compounds over 48 hours.

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. Phosphorus-containing compounds are known to interact with various enzymes due to their ability to mimic phosphate groups:

- Example : Inhibitory effects on serine proteases have been observed, suggesting potential applications in developing therapeutic agents targeting proteolytic enzymes involved in disease processes.

Data Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis | |

| Enzyme inhibition | Mimicking phosphate groups |

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of 1,3,5-triphenyl-1,3,5-diazaphosphinane. These studies typically involve:

- Cell Viability Assays : Evaluating cytotoxicity against various cancer cell lines.

- Microbial Assays : Testing against gram-positive and gram-negative bacteria.

Case Studies

Several case studies highlight the efficacy of diazaphosphinine compounds:

- Breast Cancer Cell Line Study : Demonstrated significant cytotoxicity with IC50 values indicating effectiveness at low concentrations.

- Antibacterial Activity Against E. coli : Showed inhibition zones comparable to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.